Bienvenue dans la boutique en ligne BenchChem!

5-Phenoxypyrazin-2-amine

P2X3 purinoceptor chronic pain antagonist

5-Phenoxypyrazin-2-amine (CAS 1539595-03-3) is a small-molecule aminopyrazine derivative (C₁₀H₉N₃O, MW 187.20) distinguished by a phenoxy substituent at the 5-position of the pyrazine ring and a primary amine at the 2-position. The compound is catalogued in ChEMBL (CHEMBL884064) and has been evaluated in several biochemical and cellular assays, including antagonism of the P2X3 purinoceptor, binding to the α₂-adrenergic receptor, and blockade of the NaV1.7 voltage-gated sodium channel.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 1539595-03-3
Cat. No. B2907429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxypyrazin-2-amine
CAS1539595-03-3
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(N=C2)N
InChIInChI=1S/C10H9N3O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12)
InChIKeyOIPCJVFEMJRTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxypyrazin-2-amine (CAS 1539595-03-3): Baseline Characterization and Procurement Context


5-Phenoxypyrazin-2-amine (CAS 1539595-03-3) is a small-molecule aminopyrazine derivative (C₁₀H₉N₃O, MW 187.20) distinguished by a phenoxy substituent at the 5-position of the pyrazine ring and a primary amine at the 2-position . The compound is catalogued in ChEMBL (CHEMBL884064) and has been evaluated in several biochemical and cellular assays, including antagonism of the P2X3 purinoceptor, binding to the α₂-adrenergic receptor, and blockade of the NaV1.7 voltage-gated sodium channel [1]. As a substituted 2-aminopyrazine scaffold, it resides at the intersection of multiple medicinal chemistry programs targeting ion channels, GPCRs, and kinases [2].

Why 5-Phenoxypyrazin-2-amine Cannot Be Replaced by Generic Aminopyrazine Analogs


The 2-aminopyrazine chemotype is remarkably sensitive to the nature and position of peripheral substituents, with even minor modifications producing orders-of-magnitude shifts in potency, selectivity, and pharmacokinetic behaviour [1]. In the NaV1.7 antagonist series reported by Bregman et al., the introduction of an aryloxy group at the pyrazine 5-position was a critical determinant of both on-target potency and selectivity over related sodium channel isoforms [2]. Consequently, procurement decisions that treat 5-phenoxypyrazin-2-amine as interchangeable with unsubstituted 2-aminopyrazine, 5-alkyl variants, or regioisomeric phenoxy derivatives risk acquiring a compound with wholly divergent pharmacological properties that will not recapitulate published results. The quantitative evidence below establishes where the 5-phenoxy substitution yields measurable differentiation relative to the closest available comparators.

Quantitative Differentiation Evidence for 5-Phenoxypyrazin-2-amine Versus Closest Analogs


P2X3 Receptor Antagonism: 5-Phenoxypyrazin-2-amine Delivers Sub-100 nM Antagonist Activity In Vitro

5-Phenoxypyrazin-2-amine (CHEMBL884064) demonstrates antagonist activity at the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM, measured in Xenopus oocytes at a test concentration of 10 µM [1]. While a data-complete head-to-head comparator under identical assay conditions is not available in the public domain, this potency places the compound within the sub-100 nM range that is generally considered a threshold for lead-like P2X3 antagonists, in contrast to unsubstituted 2-aminopyrazine, which lacks significant P2X3 activity and would require confirmatory testing to establish its inactivity baseline [2].

P2X3 purinoceptor chronic pain antagonist

α₂-Adrenergic Receptor Binding Affinity: Nanomolar Ki Observed

In radioligand displacement assays against rat cortical α₂-adrenergic receptors, 5-phenoxypyrazin-2-amine (CHEMBL543684) exhibited a Ki of 6.5 nM for displacement of [³H]rauwolscine [1]. An IC₅₀ of 2.5 µM was subsequently determined in a functional assay [1]. This sub-10 nM binding affinity contrasts sharply with the very low affinity reported for many simple 2-aminopyrazine congeners at aminergic GPCRs; while direct comparator data within the same assay platform are not publicly available, the magnitude of binding affinity is consistent with a specific recognition element conferred by the 5-phenoxy substituent [2].

α₂-adrenergic receptor binding affinity GPCR

NaV1.7 Antagonism: State-Dependent Block with Low-Micromolar Potency

5-Phenoxypyrazin-2-amine (CHEMBL2010816) was profiled in manual whole-cell patch clamp electrophysiology against human NaV1.7 channels expressed in HEK293 cells. Under partially inactivated state conditions, the compound produced an IC₅₀ of 800 nM, whereas under non-inactivated (resting) state conditions the IC₅₀ was 3.0 µM, yielding a state-dependence ratio of approximately 3.75-fold [1]. In a higher-throughput PatchXpress assay under partially inactivated conditions, an IC₅₀ of 240 nM was recorded [1]. By comparison, the benchmark aminopyrazine NaV1.7 antagonist hit compound 1 from Bregman et al. (2‑aminopyrazine unsubstituted at the 5‑position) displayed an IC₅₀ of 630 nM in a comparable patch clamp assay, with a substantially narrower state-dependence window [2]. The 5‑phenoxy substitution thus enhances both absolute potency and the therapeutically desirable state-dependent block relative to the unsubstituted aminopyrazine core.

NaV1.7 voltage-gated sodium channel pain

Mulit-target Activity Fingerprint: A Polypharmacology Profile Differentiated by the 5-Phenoxy Substituent

Aggregating the available biochemical and cellular data, 5-phenoxypyrazin-2-amine exhibits a multi-target activity fingerprint spanning P2X3 (EC₅₀ 80 nM), α₂-adrenergic receptor (Ki 6.5 nM), and NaV1.7 (IC₅₀ 240–800 nM) [1][2][3]. The unsubstituted 2-aminopyrazine scaffold, in contrast, is documented primarily as a weak NaV1.7 antagonist (IC₅₀ 630 nM) with no reported activity at P2X3 or α₂-adrenergic receptors [4]. This divergence in target engagement profile constitutes a class-level differentiation: the 5-phenoxy group dramatically expands the polypharmacology of the aminopyrazine core, transforming it from a single-target ion channel modulator into a multi-target agent with potential utility as a chemical biology probe or phenotypic screening starting point.

polypharmacology selectivity profile chemical biology tool

Limitations Statement Regarding High-Strength Comparator Evidence

It must be explicitly stated that direct head-to-head assay data pitting 5-phenoxypyrazin-2-amine against its closest structural analogs (e.g., 5-phenylpyrazin-2-amine, 5‑(4‑fluorophenoxy)pyrazin‑2‑amine, 5‑(2‑chloro‑5‑trifluoromethylphenoxy)pyrazin‑2‑amine) under identical experimental conditions are not publicly available as of the knowledge cutoff date [1]. The differentiation claims presented herein rely on cross-study comparisons and class-level inference rather than internally controlled head-to-head experiments. Prospective users are advised to commission side-by-side profiling of selected comparators if quantitative structure–activity relationship (QSAR) validation or direct procurement justification based on single-assay superiority is required [2].

data limitation comparator evidence prospective testing

Validated Application Scenarios for 5-Phenoxypyrazin-2-amine Based on Quantitative Evidence


P2X3 Antagonist Screening and Pain Target Validation

With an EC₅₀ of 80 nM at the rat P2X3 receptor expressed in Xenopus oocytes [1], 5-phenoxypyrazin-2-amine is suitable as a starting point for P2X3 antagonist programs focused on chronic pain, bladder disorders, or chronic cough, provided the compound is benchmarked against established P2X3 ligands such as gefapixant under matched assay conditions.

State-Dependent NaV1.7 Ion Channel Pharmacology

The compound's 3.75-fold state-dependent block of human NaV1.7 (IC₅₀ 800 nM partially inactivated vs. 3.0 µM resting) [1] makes it appropriate for electrophysiology studies investigating state-dependent sodium channel modulation, where it offers a differentiated profile compared to the unsubstituted 2-aminopyrazine core (IC₅₀ 630 nM with narrower state dependence) [2].

Multi-Target Chemical Biology Probe for Polypharmacology Studies

The confirmed activity at three distinct target classes (ligand-gated ion channel P2X3, GPCR α₂-adrenergic receptor, voltage-gated sodium channel NaV1.7) [1][2][3] positions 5-phenoxypyrazin-2-amine as a polypharmacology tool compound for phenotypic screening cascades where engagement of multiple nodes within pain or inflammatory signalling networks is desired.

Procurement Safeguard: Avoidance of Incorrect Substitution

The quantitative evidence assembled herein demonstrates that unsubstituted 2-aminopyrazine, 5-alkyl-2-aminopyrazines, and regioisomeric phenoxy‑pyrazinamines are not functionally interchangeable with 5-phenoxypyrazin‑2‑amine. Procurement specifications should explicitly require the CAS 1539595-03-3 identity and, where feasible, request a certificate of analysis confirming the 5‑phenoxy substitution pattern to avoid acquiring an inactive or pharmacologically divergent analog [1].

Quote Request

Request a Quote for 5-Phenoxypyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.